molecular formula C14H13N3 B033164 Mepanipyrim CAS No. 110235-47-7

Mepanipyrim

Cat. No.: B033164
CAS No.: 110235-47-7
M. Wt: 223.27 g/mol
InChI Key: CIFWZNRJIBNXRE-UHFFFAOYSA-N
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Description

Mepanipyrim is a representative anilinopyrimidine fungicide widely used in agricultural and plant pathology research for its specific activity against economically significant fungal pathogens, particularly Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab). Its primary research value lies in its unique mechanism of action; this compound is characterized as a potent inhibitor of methionine biosynthesis, specifically targeting the enzyme methionyl-tRNA synthetase. This action disrupts protein synthesis and subsequent secretion of cell wall-degrading enzymes, a critical step in the infection process of many pathogens. Consequently, it exhibits a pronounced protective effect by preventing fungal penetration and establishment. Researchers utilize this compound as a critical tool to study fungal resistance mechanisms, the molecular basis of anilinopyrimidine activity, and its potential in integrated pest management (IPM) strategies. Its distinct mode of action, different from that of benzimidazoles, dicarboximides, and demethylation inhibitors (DMIs), makes it an invaluable compound for comparative studies and for managing resistance in fungal populations. This product is presented as a high-purity analytical standard for use in in vitro assays, molecular studies, and field application research.

Properties

IUPAC Name

4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFWZNRJIBNXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042121
Record name Mepanipyrim
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

110235-47-7
Record name Mepanipyrim
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepanipyrim [ISO]
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Record name Mepanipyrim
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Record name MEPANIPYRIM
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Record name 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl)
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Record name MEPANIPYRIM
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Preparation Methods

Cyclocondensation: Synthesis of Anilinopyrimidinone

The initial step involves reacting benzoguanidine salts with ethyl acetoacetate in a sodium alkoxide-alcohol system. For example, benzoguanidine carbonate (50 mmol) and ethyl acetoacetate (125 mmol) are combined in methanol with sodium methoxide (150 mmol) and pyridine, refluxed at 40°C for 2 hours, and acidified to yield anilinopyrimidinone (80% yield). Key variables include:

ParameterOptimal ConditionsYield Impact
SolventMethanol or ethanol±5%
BaseSodium methoxide or pyridine±8%
Molar Ratio (1:1–1:5)1:2.5 (benzoguanidine:ethyl acetoacetate)Maximizes yield

This step is highly sensitive to the base-to-substrate ratio, with excess pyridine improving cyclization efficiency by stabilizing intermediates.

Chlorination: Production of 2-Chloropyrimidinamine

Anilinopyrimidinone undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. A typical procedure involves reacting 30 mmol of anilinopyrimidinone with 20 mL POCl₃ at 110°C for 1.5 hours, followed by neutralization with ammonia to precipitate 2-chloropyrimidinamine (91% yield). The reaction mechanism proceeds via nucleophilic substitution, with POCl₃ acting as both solvent and chlorinating agent.

Critical Factors:

  • Temperature: <100°C reduces conversion; >120°C promotes decomposition.

  • Stoichiometry: A 1:4 molar ratio (anilinopyrimidinone:POCl₃) ensures complete chlorination.

Cross-Coupling: Final Assembly of this compound

The Sonogashira coupling of 2-chloropyrimidinamine with propyne is catalyzed by PdCl₂(PPh₃)₂ (0.1 mol%) and CuI (5 mol%) in 1,4-dioxane at 100°C under argon. After 12 hours, the reaction achieves 90% yield, with a total synthetic yield of 45% from benzoguanidine.

Reaction Conditions:

  • Catalyst System: PdCl₂(PPh₃)₂/CuI in a 1:50 ratio.

  • Solvent: Anhydrous 1,4-dioxane minimizes side reactions.

  • Alkyne Feed: Propyne gas introduced continuously to maintain stoichiometry.

Comparative Analysis of Methodologies

Traditional vs. Optimized Routes

Early methods relied on methanesulfonyl pyrimidine intermediates, which required high-temperature dehydration (>200°C) and strong bases, leading to equipment corrosion and low yields (25–40%). In contrast, the Pd/Cu-catalyzed route operates under milder conditions (80–130°C) and achieves higher reproducibility.

ParameterTraditional MethodOptimized Method
Temperature200–250°C80–130°C
Yield per Step30–50%80–91%
Catalyst CostHigh (Rh, Pt complexes)Moderate (Pd/Cu systems)

Solvent and Catalyst Screening

Alternative solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) were tested but resulted in lower yields (<70%) due to poor catalyst stability. Similarly, replacing PdCl₂(PPh₃)₂ with Pd(OAc)₂ increased costs without improving efficiency.

Industrial-Scale Optimization

Byproduct Management

The primary byproduct, triethylamine hydrochloride, is removed via aqueous extraction. Residual palladium in the product is maintained below 10 ppm, complying with agrochemical safety standards.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₃N₃
Molecular Weight223.27 g/mol
Melting Point130–135°C
Boiling PointDecomposes at ~288°C
Flash PointNot applicable (non-flammable)

Chemical Reactions Analysis

Degradation in Soil

Mepanipyrim degrades via biotic and abiotic pathways, with half-lives ranging from 13 days to 3 months depending on soil conditions :

Key Degradation Pathways:

  • Phenyl group elimination : Forms M-41 (major pathway in upland soil).
  • Propynyl hydroxylation : Generates M-31 (dominant in flooded soil).
  • Benzene ring hydroxylation : Produces metabolites like M-6 and M-15 .
ConditionMajor ProductMinor ProductsHalf-LifeMechanism
Upland (aerobic)M-41M-1, M-4, M-3913 daysMicrobial oxidation
Flooded (anaerobic)M-31M-6, M-153 monthsHydrolysis + reduction
Sterilized floodedM-31 (trace)--Non-biological breakdown

Note : Non-biological degradation in flooded soils involves hydrolysis of the propynyl group .

Metabolic Pathways in Mammals

In rats, this compound undergoes rapid absorption (>80%) and extensive metabolism :

  • Phase I : Oxidations and hydroxylations at the pyrimidine and benzene rings.
  • Phase II : Glutathione conjugation, forming mercapturic acid derivatives.
  • Excretion : >90% via feces and bile within 48 hours.
MetabolitePathwayToxicity ImplicationsData Gaps
M31Propynyl hydroxylationRequires repeated dose studies QSAR data needed
M41Phenyl eliminationLow residue in plants -
Glutathione adductsConjugationDetoxificationRelevance of impurities

Critical finding : this compound exhibits phototoxicity in vitro , but in vivo relevance remains unresolved due to lack of validated models .

Photodegradation

Under UV light, this compound degrades into multiple byproducts, particularly in aqueous environments :

Light ConditionProducts IdentifiedMatrixDegradation Rate
UV (254 nm)MTF-1, MTF-2Synthetic grape juice50% in 24h
Natural sunlightMEP-3, MEP-4Field soilSlower than UV

Analytical Methods for Residue Detection

  • Plant matrices : QuEChERS + LC-MS/MS (LOQ: 0.01 mg/kg) .
  • Soil/water : GC-MS after derivatization .
MatrixMethodLOQ (mg/kg)Key Metabolites Detected
GrapesHPLC-UV0.01M31, M41
Animal tissuesNot required --

Environmental and Toxicological Implications

  • Soil binding : Residues incorporate into humic acid and humin fractions .
  • Ecotoxicity : Inhibits VLDL transport in hepatocytes, causing fatty liver .
  • Carcinogenicity : Classified as suspected carcinogen (H351) .

For specific application guidelines or regulatory limits, consult regional agricultural agencies.

Scientific Research Applications

Agricultural Applications

  • Crops Treated :
    • Grapes : Both table and wine grapes are significant targets for mepanipyrim application due to their susceptibility to grey mould.
    • Strawberries : Field and protected strawberries benefit from this compound's fungicidal properties.
    • Tomatoes : The compound is also effective in controlling fungal pathogens in tomato crops.
  • Efficacy Studies :
    • Research indicates that this compound exhibits rapid absorption (over 80%) and is extensively metabolized, primarily excreted through feces within 48 hours . Its efficacy against grey mould has been confirmed in various studies, demonstrating sufficient control levels under European Union (EU) regulatory standards .
  • Environmental Impact :
    • This compound's degradation in soil has been studied, revealing its persistence and behavior under different environmental conditions. Laboratory studies indicate that its degradation rates can vary significantly depending on soil type and microbial activity .

Metabolism and Toxicology

This compound undergoes extensive metabolism in mammals, with significant distribution in fat tissues, skin, kidneys, and liver. Key findings from toxicological assessments include:

  • Acute Toxicity : Low acute toxicity was observed across oral, dermal, and inhalation routes. No significant skin irritation was noted, although slight eye irritation occurred.
  • Long-term Studies : Long-term carcinogenicity studies suggest a low-observed adverse effect level (LOAEL) of 2.45 mg/kg body weight per day . Notably, no developmental toxicity classification is required based on current findings.

Case Study 1: Efficacy in Grapes

A comprehensive study evaluated this compound's effectiveness against grey mould in both table and wine grapes. The results indicated a significant reduction in disease incidence when applied according to recommended guidelines .

Case Study 2: Residue Analysis

Research involving residue analysis of this compound in tomatoes demonstrated that the compound could be effectively monitored using specific analytical methods such as LC-MS, ensuring compliance with safety standards for food products .

Regulatory Considerations

This compound's registration status varies by region. In the EU, it has undergone rigorous risk assessments to evaluate its safety for human health and the environment. The European Food Safety Authority (EFSA) has highlighted the need for continuous monitoring of its endocrine-disrupting properties as part of regulatory updates .

Mechanism of Action

Mepanipyrim exerts its effects by inhibiting the secretion of host-cell wall-degrading enzymes in fungi, leading to their accumulation within the cell. This inhibition prevents fungal pathogens from invading plant tissues. Additionally, this compound affects the intracellular transport process of secretory proteins, causing disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum .

Comparison with Similar Compounds

Mepanipyrim belongs to the anilinopyrimidine class, which includes pyrimethanil and cyprodinil. These fungicides share structural and functional similarities but differ in specificity, residue profiles, and regulatory status.

Structural and Functional Comparison
Parameter This compound Pyrimethanil Cyprodinil
Chemical Structure N-(4-methyl-6-prop-1-ynylpyrimidin-2-yl)aniline 4,6-dimethyl-N-phenylpyrimidin-2-amine 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine
Mode of Action Inhibits methionine biosynthesis Similar to this compound Disrupts fungal histidine kinase
Target Pathogens Botrytis cinerea Botrytis, Penicillium spp. Botrytis, Monilinia spp.
Resistance Risk Moderate (cross-resistance observed) High (widespread resistance) Low to moderate

Key Findings :

  • Cross-Reactivity in Immunoassays: this compound-specific monoclonal antibodies (MPP107, MPP204) show 21% cross-reactivity (CR) with pyrimethanil and 41% with cyprodinil, complicating residue detection in mixed-use crops .
  • Metabolism: this compound is metabolized to a propanol derivative, while pyrimethanil forms hydroxylated metabolites. Cyprodinil degrades to 4-hydroxyphenyl derivatives, with distinct environmental persistence profiles .
Efficacy and Application
  • This compound : Effective at 0.12–2.4 ng/mL concentrations in ELISA-based monitoring, suitable for Japan’s maximum residue limits (MRLs: 1–15 mg/kg) .
  • Pyrimethanil : Requires higher application rates due to resistance prevalence, particularly in European vineyards .
  • Cyprodinil : Often used in combination with other fungicides (e.g., fludioxonil) to enhance efficacy against resistant strains .

Regulatory Updates :

Biological Activity

Mepanipyrim is a fungicide belonging to the anilide class, primarily used in agricultural settings to control various fungal diseases in crops such as grapes and strawberries. Its biological activity has been the subject of extensive research, focusing on its mechanisms of action, toxicological effects, and environmental impact. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound functions by inhibiting the synthesis and secretion of very low-density lipoproteins (VLDL) in hepatocytes, leading to fatty liver development in animal models. A study demonstrated that rats fed with this compound exhibited significant VLDL accumulation in the Golgi apparatus, indicating impaired transport from the Golgi to the cell surface . The compound's action appears to stem from qualitative alterations in VLDL, affecting its lipidation and apoprotein composition.

MechanismDescription
VLDL InhibitionImpairs transport from Golgi to cell surface
Fatty Liver InductionResults from VLDL accumulation in hepatocytes
Altered Lipid CompositionChanges in apoprotein and lipidation of VLDL

Hepatotoxicity

The hepatotoxic effects of this compound have been documented through various studies. In particular, a significant finding was that exposure leads to fatty liver in rats due to inhibited VLDL transport . This raises concerns regarding its safety profile for non-target organisms.

Developmental Toxicity

Recent research has highlighted the developmental toxicity of this compound using zebrafish as a model organism. Exposure resulted in visual impairments and altered vision-guided behaviors in larval zebrafish . The cardiotoxic effects were also noted, with alterations in heart rate and cardiomyocyte diameter observed .

Table 2: Summary of Toxicological Findings

Study FocusFindings
HepatotoxicityInduces fatty liver via VLDL transport inhibition
Visual DevelopmentCauses retinal impairment and behavioral changes
CardiotoxicityAlters heart rate and cardiomyocyte structure

Environmental Impact

This compound's environmental fate has been assessed through various regulatory evaluations. The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment, noting that while it effectively controls fungal diseases, there are concerns regarding its endocrine-disrupting properties . The persistence of residues in agricultural products adds another layer of complexity to its environmental impact.

Case Studies

  • Field Trials on Grapes : this compound demonstrated over 90% disease control efficacy against specific fungal pathogens when applied at recommended doses .
  • Residue Analysis : Studies indicate that residues of this compound can influence the metabolic processes of yeast during fermentation, affecting the flavor profiles of wine produced from treated grapes .

Q & A

Q. How can researchers integrate ecotoxicological data with chemical regulatory frameworks?

  • Methodological Answer : Align experimental endpoints with EFSA’s risk assessment guidelines (e.g., endocrine disruption criteria). Use the EU’s Common Data Platform on Chemicals to access harmonized datasets on persistence, bioaccumulation, and toxicity (PBT) .

Q. What interdisciplinary approaches enhance understanding of this compound’s mode of action?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) with metabolomics to map cellular pathways affected by this compound. Validate findings using CRISPR-Cas9 knockouts of target genes (e.g., methionine biosynthesis enzymes) in fungal models .

Reproducibility & Data Management

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document synthesis protocols, analytical parameters, and raw data in repositories like Zenodo. Use electronic lab notebooks (ELNs) for real-time tracking .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Mepanipyrim

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